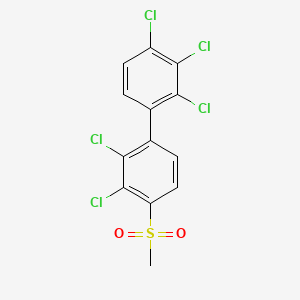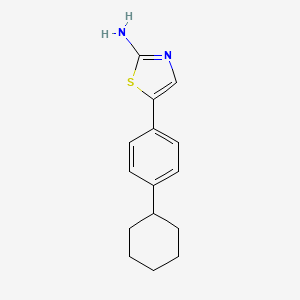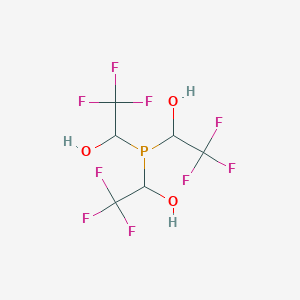![molecular formula C11H15ClO B14325015 2-[(Chloromethoxy)methyl]-1,3,5-trimethylbenzene CAS No. 109755-77-3](/img/structure/B14325015.png)
2-[(Chloromethoxy)methyl]-1,3,5-trimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Chloromethoxy)methyl]-1,3,5-trimethylbenzene is an organic compound with a benzene ring substituted with three methyl groups and a chloromethoxy methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Chloromethoxy)methyl]-1,3,5-trimethylbenzene typically involves the reaction of 1,3,5-trimethylbenzene with chloromethyl methyl ether in the presence of a Lewis acid catalyst. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Chloromethoxy)methyl]-1,3,5-trimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted with other nucleophiles.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The chloromethoxy group can be reduced to a hydroxymethyl group.
Common Reagents and Conditions
Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
Substitution: Products include various ethers and alcohols.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and alkanes.
Aplicaciones Científicas De Investigación
2-[(Chloromethoxy)methyl]-1,3,5-trimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-[(Chloromethoxy)methyl]-1,3,5-trimethylbenzene involves its interaction with various molecular targets. The chloromethoxy group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
Chloromethyl methyl ether: Similar in structure but lacks the benzene ring.
2-(Chloromethoxy)ethyltrimethylsilane: Contains a trimethylsilyl group instead of a benzene ring
Uniqueness
2-[(Chloromethoxy)methyl]-1,3,5-trimethylbenzene is unique due to its combination of a benzene ring with a chloromethoxy methyl group. This structure imparts specific chemical properties, making it valuable in various applications.
Propiedades
Número CAS |
109755-77-3 |
|---|---|
Fórmula molecular |
C11H15ClO |
Peso molecular |
198.69 g/mol |
Nombre IUPAC |
2-(chloromethoxymethyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C11H15ClO/c1-8-4-9(2)11(6-13-7-12)10(3)5-8/h4-5H,6-7H2,1-3H3 |
Clave InChI |
UCDUBCIQQSOYTI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)COCCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


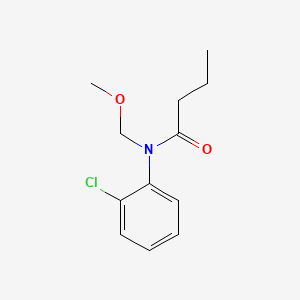
![2-[3-(4-Nitrophenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14324934.png)
![8-Hydroxy-3-methoxy-11-oxo-1,6-dipropyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14324942.png)
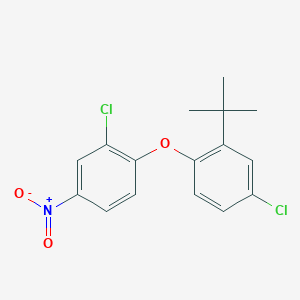
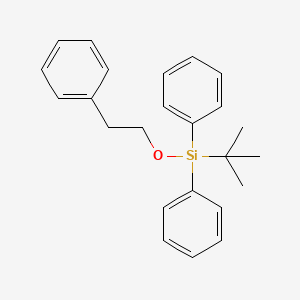
methyl}benzamide](/img/structure/B14324963.png)
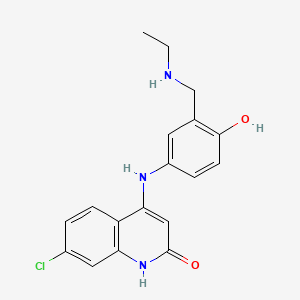


![4-({4-[(Undec-10-en-1-yl)oxy]phenyl}methoxy)benzonitrile](/img/structure/B14324982.png)
